2-Hydroxy-3-iodo-5-methylpyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

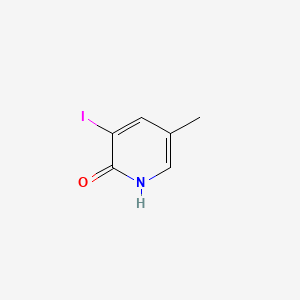

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-iodo-5-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-4-2-5(7)6(9)8-3-4/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWXKNUHPBTHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654784 | |

| Record name | 3-Iodo-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313678-93-2 | |

| Record name | 3-Iodo-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyridine Derivatives in Chemical Sciences

Pyridine (B92270), a six-membered heterocyclic compound containing a nitrogen atom, and its derivatives are fundamental scaffolds in chemistry. wisdomlib.orgresearchgate.net Their unique electronic properties and ability to participate in various chemical reactions make them indispensable in numerous scientific domains. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction in biological systems and enhances the pharmacokinetic properties of drugs. nih.gov

Pyridine derivatives exhibit a broad spectrum of biological and pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties. wisdomlib.orgnih.gov This has led to their widespread use in medicinal chemistry for the development of new therapeutic agents. researchgate.netsciencepublishinggroup.comnih.gov In addition to their medicinal applications, pyridine-based compounds are integral to the development of agrochemicals and functional materials. wisdomlib.orgresearchgate.net

Overview of Halogenated Pyridines in Organic Synthesis and Medicinal Chemistry

The introduction of a halogen atom (fluorine, chlorine, bromine, or iodine) onto the pyridine (B92270) ring, creating a halopyridine, significantly influences the molecule's reactivity and biological activity. Halopyridines are key building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.gov The presence of a halogen can alter the electronic distribution within the pyridine ring, providing a handle for further chemical transformations through various coupling reactions. nih.gov

In medicinal chemistry, halogenation is a common strategy to enhance the efficacy of drug candidates. nih.gov Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can improve the binding affinity of a ligand to its target protein. nih.gov The strategic placement of a halogen on a pyridine scaffold can therefore lead to more potent and selective drugs. nih.govresearchgate.net Various methods have been developed for the selective halogenation of pyridines, highlighting the importance of these compounds in modern synthetic chemistry. nih.govacs.orgchemrxiv.orgnih.gov

Rationale for Comprehensive Study of 2 Hydroxy 3 Iodo 5 Methylpyridine

2-Hydroxy-3-iodo-5-methylpyridine is a multifunctional pyridine (B92270) derivative that has garnered attention in academic research. Its structure, featuring a hydroxyl group, an iodine atom, and a methyl group on the pyridine ring, makes it a versatile intermediate for the synthesis of more complex molecules. chemimpex.com The hydroxyl group can act as a directing group in electrophilic substitution reactions and can be converted to other functional groups. The iodine atom is a particularly useful substituent as it can readily participate in cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide variety of substituents at the 3-position.

This compound serves as a valuable building block in several areas of research:

Pharmaceutical Development: It is an important intermediate in the synthesis of novel pharmaceutical agents, particularly those with potential anti-inflammatory and antibacterial activities. chemimpex.com

Agrochemicals: It is utilized in the creation of new pesticides and herbicides. chemimpex.com

Materials Science: Researchers are exploring its use in the development of new polymers and coatings with enhanced properties. chemimpex.com

The combination of these reactive sites on a single, relatively simple scaffold provides a powerful platform for the generation of diverse molecular architectures, making a comprehensive study of this compound highly valuable for advancing various fields of chemical science.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 313678-93-2 chemimpex.com |

| Molecular Formula | C₆H₆INO chemimpex.com |

| Molecular Weight | 235.02 g/mol chemimpex.com |

| Melting Point | 190-194 °C chemimpex.com |

| Appearance | Yellow to light brown colored powder chemimpex.com |

| Solubility | Soluble in dimethyl sulfoxide (B87167) chemdad.com |

Synthetic Strategies for this compound: A Review of Methodologies

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry, driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. chemimpex.cominnovareacademics.in The target molecule, this compound, combines several key structural features: a 2-pyridone tautomer, a methyl group, and an iodine substituent. Its synthesis can be approached through two primary strategies: the initial construction of the substituted pyridine core followed by functionalization, or the functionalization of a pre-existing, simpler pyridine scaffold. This article focuses on the detailed synthetic methodologies pertinent to this specific compound and its derivatives.

Computational and Spectroscopic Investigations of 2 Hydroxy 3 Iodo 5 Methylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in modern chemistry, offering profound insights into the electronic structure and properties of molecules. These computational methods, particularly those grounded in Density Functional Theory (DFT), allow for the detailed examination of molecular geometries, orbital energies, and charge distributions, which collectively govern the molecule's reactivity and spectroscopic behavior. For 2-Hydroxy-3-iodo-5-methylpyridine, theoretical studies provide a framework for understanding its fundamental chemical nature.

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometry and conformational preferences of molecules. DFT calculations, often employing functionals like B3LYP, are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation on the potential energy surface.

For pyridine (B92270) derivatives, DFT has been successfully used to model the molecular structure with high accuracy. researchgate.netnih.gov For instance, in a related compound, 3-bromo-2-hydroxypyridine, DFT calculations were used to determine the optimized geometry for both its monomer and dimer forms. nih.gov Such studies for this compound would similarly elucidate the precise spatial arrangement of its atoms, including the planarity of the pyridine ring and the orientation of the hydroxyl and iodo substituents. The calculations would also reveal the energetic preference for specific rotamers of the hydroxyl group.

Table 1: Representative Theoretical Bond Lengths and Angles for Pyridine Derivatives (Illustrative)

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP) |

|---|---|---|

| Bond Length | C-C (ring) | ~1.39 Å |

| C-N (ring) | ~1.34 Å | |

| C-O | ~1.35 Å | |

| O-H | ~0.97 Å | |

| C-I | ~2.10 Å | |

| Bond Angle | C-N-C | ~117° |

| C-C-O | ~119° | |

| C-O-H | ~109° |

Note: This table is illustrative, based on typical values for related structures. Precise values for this compound require specific calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more polarizable and more reactive. researchgate.net DFT calculations are routinely used to compute the energies of these orbitals. The analysis for this compound would involve mapping the electron density distribution of the HOMO and LUMO across the molecule to identify the regions most involved in electron donation and acceptance, respectively.

Table 2: Frontier Orbital Energies (Illustrative Example)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 | Electron acceptor, likely localized on the pyridine ring |

| HOMO | -6.0 | Electron donor, likely involving the hydroxyl group and ring |

| Energy Gap (ΔE) | 4.5 | Indicates high kinetic stability |

Note: Values are hypothetical and for illustrative purposes only.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Typically, regions of negative electrostatic potential, shown in red, are electron-rich and are susceptible to electrophilic attack. These often correspond to lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Regions of positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack, often located around hydrogen atoms, particularly those bonded to electronegative atoms. researchgate.net Green areas represent regions of neutral potential. For this compound, an MEP analysis would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group, while positive potential would be expected around the hydroxyl hydrogen.

Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG) Analysis

Non-covalent interactions (NCIs) such as hydrogen bonds, van der Waals forces, and steric repulsions are crucial for determining the supramolecular structure and packing in the solid state. The NCI index, visualized through Reduced Density Gradient (RDG) analysis, is a powerful method for identifying and characterizing these weak interactions in real space. scielo.org.mx

This analysis is based on the relationship between the electron density (ρ) and the reduced density gradient (s). The RDG is plotted against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This plot reveals characteristic spikes in low-density, low-gradient regions that correspond to non-covalent interactions. scielo.org.mx The sign of λ₂ distinguishes between attractive interactions (like hydrogen bonds, λ₂ < 0) and repulsive interactions (steric clashes, λ₂ > 0). The resulting 3D visualization maps these interactions onto the molecular structure, with different colors (typically blue for strong attraction, green for weak van der Waals forces, and red for repulsion) indicating the type and strength of the interaction.

Spectroscopic Characterization Techniques (Excluding Basic Identification Data)

While basic spectroscopic data confirms molecular identity, advanced spectroscopic techniques, when paired with theoretical calculations, provide a deeper understanding of the molecule's vibrational properties and electronic structure.

Vibrational Spectroscopy (IR and Raman) and Theoretical Assignments

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's chemical bonds. While experimental spectra provide a fingerprint of the molecule, assigning each absorption band to a specific vibrational mode (e.g., stretching, bending, or twisting) can be complex.

Theoretical frequency calculations using DFT are indispensable for the reliable assignment of these experimental bands. researchgate.net By computing the harmonic vibrational frequencies and their corresponding IR and Raman intensities, a theoretical spectrum can be generated. This computed spectrum is often scaled to correct for anharmonicity and other systematic errors, allowing for a direct, mode-by-mode comparison with the experimental data. For this compound, this correlative approach would enable the unambiguous assignment of vibrations associated with the pyridine ring, the C-I bond, the C-O and O-H bonds of the hydroxyl group, and the C-H bonds of the methyl group. researchgate.netresearchgate.net

Table 3: Selected Vibrational Modes and Tentative Assignments (Illustrative)

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~3400 | ν(O-H) | O-H stretching |

| ~3050 | ν(C-H) | Aromatic C-H stretching |

| ~2950 | ν(C-H) | Methyl C-H stretching |

| ~1600 | ν(C=C), ν(C=N) | Pyridine ring stretching |

| ~1250 | ν(C-O) | C-O stretching |

| ~1450 | δ(C-H) | Methyl group bending |

| ~650 | ν(C-I) | C-I stretching |

Note: ν = stretching, δ = bending. Wavenumbers are approximate and for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For this compound, which exists in a tautomeric equilibrium with its 2-pyridone form (3-iodo-5-methylpyridin-2(1H)-one), NMR provides critical insights into the molecular framework by probing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

In solution, the pyridone tautomer typically predominates. The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the methyl group. The proton at position 4 (H4) and the proton at position 6 (H6) would appear as distinct signals, likely singlets or narrowly split doublets due to small long-range couplings. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the iodine atom, as well as the electron-donating effect of the methyl group. The N-H proton of the pyridone ring would typically appear as a broad singlet at a downfield chemical shift, and its position can be sensitive to solvent and concentration. The methyl group protons would appear as a sharp singlet in the upfield region.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each of the six unique carbon atoms in the molecule. The carbonyl carbon (C2) is expected to be the most downfield signal, typically in the range of 160-170 ppm. The carbon atom bearing the iodine (C3) would have its chemical shift influenced by the heavy atom effect. The remaining aromatic carbons (C4, C5, and C6) and the methyl carbon will have characteristic chemical shifts determined by their local electronic environments. By analyzing the chemical shifts and coupling patterns, a complete structural assignment can be made.

Predicted ¹H NMR Chemical Shifts for 3-iodo-5-methylpyridin-2(1H)-one

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | ~2.2 | Singlet |

| H4 | ~7.5 | Singlet (or narrow doublet) |

| H6 | ~7.8 | Singlet (or narrow doublet) |

| N-H | ~12-13 | Broad Singlet |

Predicted ¹³C NMR Chemical Shifts for 3-iodo-5-methylpyridin-2(1H)-one

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~17 |

| C3 | ~95 |

| C5 | ~125 |

| C4 | ~140 |

| C6 | ~145 |

| C2 (C=O) | ~165 |

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground state to a higher energy excited state. fiveable.me For a molecule like this compound, the UV-Vis spectrum is primarily dictated by its conjugated π-electron system, which is characteristic of the 2-pyridone tautomer. wikipedia.org

The electronic transitions observed in the UV-Vis spectrum of 2-pyridone derivatives are typically of two main types: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. uzh.chyoutube.com

π → π Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. They are generally high-energy transitions, resulting in strong absorption bands (high molar extinction coefficient, ε) in the UV region. For the 2-pyridone core, these transitions are expected to occur at shorter wavelengths. slideshare.net The presence of substituents on the pyridine ring can modulate the energy of these transitions. The methyl group (an auxochrome) and the hydroxyl/carbonyl group can cause a bathochromic shift (a shift to longer wavelengths) by extending the conjugation and influencing the electron density of the chromophore. slideshare.net

n → π Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (the lone pairs on the oxygen and nitrogen atoms) to a π antibonding orbital. uzh.ch These are lower-energy transitions compared to π → π* and result in weaker absorption bands (low molar extinction coefficient, ε) at longer wavelengths. slideshare.net The position of these bands is sensitive to solvent polarity; polar solvents can lead to a hypsochromic (blue) shift.

The absorption spectrum of this compound is therefore expected to show intense absorption bands at shorter wavelengths (below 300 nm) corresponding to π → π* transitions and potentially a weaker, longer-wavelength shoulder corresponding to the n → π* transition. The iodine substituent may also influence the spectrum through the "heavy-atom effect," potentially affecting the probabilities of certain electronic transitions.

Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Intensity (ε) |

| π → π | π (bonding) → π (antibonding) | Shorter UV (e.g., 220-300 nm) | High |

| n → π | n (non-bonding) → π (antibonding) | Longer UV (e.g., >300 nm) | Low |

Applications of 2 Hydroxy 3 Iodo 5 Methylpyridine in Advanced Materials and Catalysis

Integration into Functional Materials

As a robust building block, 2-Hydroxy-3-iodo-5-methylpyridine is explored for its potential to create novel materials with enhanced properties. chemimpex.com The presence of the hydroxyl and iodo groups provides handles for further chemical transformations, enabling its incorporation into larger molecular structures.

Research has investigated the use of this compound in the development of new polymers and coatings. chemimpex.com Its integration into polymer backbones or as a functional additive is explored for the potential to impart improved characteristics such as increased durability and better resistance to environmental factors like heat and UV radiation. chemimpex.com The pyridine (B92270) and iodine components can enhance the performance of protective coatings by contributing to thermal stability and modifying surface properties. chemimpex.com

The compound serves as a valuable intermediate in the synthesis of specialty chemicals. chemimpex.com Its structure is leveraged to create more complex molecules that act as performance-enhancing additives in various industrial products, including adhesives and other formulations. chemimpex.com The ability of this compound to participate in diverse chemical reactions makes it a key component for researchers aiming to develop innovative chemical solutions. chemimpex.com

Table 1: Investigated Roles in Functional Materials

| Application Area | Potential Role of this compound | Anticipated Benefits |

| Polymers | Monomer or functional additive | Improved durability and environmental resistance chemimpex.com |

| Coatings | Component in formulations | Enhanced thermal stability and performance chemimpex.com |

| Specialty Chemicals | Building block / Intermediate | Creation of performance-enhancing additives chemimpex.com |

Role in Catalysis

The specific substitution pattern of this compound makes it a compound of interest in the field of catalysis, where it can function either as a ligand for metal centers or as a precursor to catalysts that operate through halogen bonding.

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. While its direct application as a ligand is a subject of ongoing research, its parent structure, 2-hydroxy-5-methylpyridine, is a known precursor in the synthesis of more complex ligands like 5-methyl-2,2'-bipyridine. orgsyn.org Ligands based on this scaffold can be used in various metal-catalyzed cross-coupling reactions. The iodo and hydroxyl substituents on the pyridine ring would sterically and electronically influence the coordination environment of a metal center, thereby tuning the catalyst's activity and selectivity.

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). mdpi.com This interaction is increasingly being used as a tool in organocatalysis. This compound is structurally well-suited to participate in or form catalysts based on this principle. The iodine atom at the 3-position can act as a potent halogen bond donor.

Researchers have demonstrated that iodine-based molecules can serve as effective catalysts. mdpi.com Furthermore, the pyridine nitrogen and the hydroxyl oxygen in the target molecule can function as halogen bond acceptor sites. acs.org This dual-functionality makes it a promising precursor for designing catalysts where the halogen bond activates a substrate for a chemical reaction.

The structural features of this compound are expected to have a significant influence on the efficiency and selectivity of catalytic reactions.

As a Ligand: The steric bulk of the iodine atom and the electronic effects of all substituents (iodo, hydroxyl, methyl) would modulate the geometry and reactivity of a coordinated metal center. This can create a specific chiral environment or control substrate approach, leading to enhanced stereoselectivity. For instance, the non-iodinated parent compound, 2-hydroxy-5-methylpyridine, has been used in diastereoselective preparations. chemicalbook.com

In Halogen-Bonding Catalysis: The strength and directionality of the halogen bond are critical for catalytic efficacy. mdpi.com By acting as a halogen bond donor, the iodine atom on the pyridine ring can activate a substrate, lowering the activation energy of a reaction and thereby increasing its rate. mdpi.com The defined geometry of this interaction can also orient the reactants, leading to high levels of regioselectivity or stereoselectivity in the products.

Table 2: Summary of Catalytic Potential

| Catalytic Role | Key Structural Feature | Influence on Reactions |

| Ligand Precursor | Pyridine nitrogen, iodo and hydroxyl groups | Modulates metal center's electronic and steric properties to tune activity and selectivity. orgsyn.org |

| Halogen-Bonding Catalyst Precursor | Iodine atom (donor), N/O atoms (acceptors) | Activates substrates through directional non-covalent interactions. mdpi.comacs.org |

| Efficiency & Selectivity Modifier | Overall molecular geometry and electronic distribution | Lowers reaction activation energy and controls reactant orientation. mdpi.comchemicalbook.com |

Medicinal Chemistry and Biological Activity of 2 Hydroxy 3 Iodo 5 Methylpyridine and Its Analogues

Design and Synthesis of Bioactive Derivatives

The inherent bioactivity of the 2-pyridone nucleus has prompted extensive research into the design and synthesis of its derivatives to enhance or modulate pharmacological effects. frontiersin.org Strategic modifications of the pyridinone ring are employed to optimize interactions with biological targets, leading to the development of compounds with improved potency and selectivity.

Structure-Activity Relationship (SAR) Studies for Therapeutic Development

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. oncodesign-services.com For the pyridinone class of compounds, SAR studies have been instrumental in guiding the development of new therapeutic agents. By systematically modifying the pyridinone core and analyzing the resulting changes in pharmacological effect, researchers can identify key structural motifs responsible for activity. oncodesign-services.com

While specific SAR studies on 2-Hydroxy-3-iodo-5-methylpyridine are not extensively detailed in the public domain, research on analogous pyridinone scaffolds provides valuable information. For instance, preliminary SAR studies on certain pyridinone derivatives have shown that modifications at the 3, 4, and 6-positions of the ring are crucial for antiviral activity. frontiersin.org Furthermore, Quantitative Structure-Activity Relationship (QSAR) analyses of 3-hydroxypyridine-4-one derivatives, which are structurally related, have revealed that topological parameters play a significant role in their antimicrobial activity against Staphylococcus aureus and Candida albicans. mdpi.com These studies help build predictive models to design new compounds with enhanced efficacy. mdpi.com Computational modeling and the synthesis of analog libraries are key strategies in these efforts, allowing for the rational design of next-generation drug candidates. oncodesign-services.comacs.org

Scaffold for Drug Discovery

The 2-pyridone core is considered a "privileged scaffold" in drug discovery due to its frequent appearance in bioactive molecules and its favorable physicochemical properties. nih.govfrontiersin.org This scaffold's ability to engage in hydrogen bonding and act as a nonpeptidic mimic makes it highly effective at interacting with a variety of biological targets. nih.gov Derivatives can be synthesized to achieve desirable drug-like properties such as metabolic stability and appropriate solubility. nih.gov

This compound, in particular, is a versatile chemical building block used in the synthesis of more complex molecules. chemimpex.com Its structure, featuring hydroxyl, iodo, and methyl substituents, offers multiple points for chemical modification, allowing for the creation of diverse libraries of compounds for screening. chemimpex.com It serves as a key intermediate in the development of pharmaceuticals, especially those with anti-inflammatory and antimicrobial properties. chemimpex.com The pyridinone scaffold is also recognized for its utility in fragment-based drug design and as a hinge-binding motif for kinase inhibitors, a major class of anticancer drugs. frontiersin.org

Pharmacological Applications

Compounds derived from the this compound scaffold and related pyridinones exhibit a broad spectrum of biological activities. frontiersin.orgresearchgate.net Their versatility has led to their investigation for a range of therapeutic applications, from fighting infections to treating cancer and inflammation.

Antimicrobial and Antibacterial Agents

The pyridinone scaffold is a well-established pharmacophore in the development of antimicrobial agents. researchgate.net this compound itself is noted for its use in synthesizing compounds with antimicrobial and antibacterial properties. chemimpex.comcymitquimica.com

Research has demonstrated the efficacy of various pyridinone derivatives against a range of pathogens. researchgate.net For example, QSAR studies on a series of 3-hydroxypyridine-4-one derivatives have quantified their activity against the bacterium Staphylococcus aureus and the fungus Candida albicans. mdpi.com These studies developed robust models that could explain and predict the antimicrobial activity based on the compounds' structural parameters. mdpi.com The data below illustrates the statistical quality of the model developed for activity against C. albicans.

| Statistical Parameter | Value for C. albicans Model |

|---|---|

| R² (Goodness of Fit) | 0.91 |

| Q² (Goodness of Prediction) | 0.87 |

This table showcases the high statistical quality of a Quantitative Structure-Activity Relationship (QSAR) model for a series of 3-hydroxypyran-4-one and 3-hydroxypyridine-4-one derivatives against Candida albicans. R² indicates the model's ability to explain the variance in activity, while Q² indicates its predictive power. mdpi.com

Anti-inflammatory Compounds

This compound is utilized as a precursor in the synthesis of anti-inflammatory agents. chemimpex.comechemi.com The broader class of pyridinone derivatives has shown significant potential in this therapeutic area. frontiersin.orgresearchgate.netnih.gov

Studies on newly synthesized 4(1H)-pyridinone derivatives demonstrated that the tested compounds exhibited higher anti-inflammatory activities than the standard drug, indomethacin (B1671933), in a carrageenan-induced rat paw edema model. nih.govresearchgate.net Other research on 3-hydroxy-pyridine-4-one derivatives suggests that their anti-inflammatory effects may arise from multiple mechanisms, including a reduction in the production of inflammatory mediators like prostaglandins (B1171923) and nitric oxide. nih.gov Additionally, the iron-chelating and antioxidant properties of these compounds might contribute to their anti-inflammatory action, as free radicals and iron-dependent enzymes are involved in the inflammatory process. nih.gov

| Compound | Dose | Inhibition of Carrageenan-Induced Paw Edema (%) |

|---|---|---|

| Indomethacin (Standard) | - | 60% |

| Compound A (hydroxyl pyridinone derivative) | 20 mg/kg | 67% |

| Compound B (hydroxyl pyridinone derivative) | 200 mg/kg | Significant (P < 0.001) |

| Compound B (hydroxyl pyridinone derivative) | 400 mg/kg | Significant (P < 0.001) |

This table presents the anti-inflammatory effects of new hydroxyl pyridinone derivatives compared to the standard drug indomethacin in a carrageenan-induced paw edema model. nih.gov

Anticancer and Antitumor Agents

The pyridine (B92270) and pyridinone scaffolds are prominent in oncology drug discovery. researchgate.net this compound is categorized with compounds used as antineoplastic and anticancer agents. chemicalbook.com The 2-pyridone core is present in natural products with antitumor activity, such as Fredericamycin A, and is a key component of several modern, FDA-approved kinase inhibitor drugs. nih.gov

Pyridinone-containing compounds exhibit a wide range of antitumor activities by targeting various critical cellular pathways. frontiersin.org These mechanisms include the inhibition of protein kinases, histone deacetylases (HDACs), and DNA topoisomerase. nih.govfrontiersin.org For example, a series of novel imidazo[1,2-a]pyridine (B132010) derivatives were designed as inhibitors of NIMA-related kinase 2 (Nek2), a protein that is overexpressed in many tumors. nih.gov One of the most promising compounds from this series demonstrated potent activity against a gastric cancer cell line, as shown in the table below. nih.gov

| Compound ID | Description | IC₅₀ against MGC-803 Cell Line (nM) |

|---|---|---|

| 28e | Imidazo[1,2-a]pyridine derivative | 38 nM |

This table shows the potent inhibitory activity (IC₅₀ value) of a novel imidazo[1,2-a]pyridine derivative against the MGC-803 human gastric cancer cell line, highlighting its potential as a Nek2 inhibitor for cancer treatment. nih.gov

Antifungal Activity

The quest for new and effective antifungal agents is a critical area of research, driven by the rise of drug-resistant fungal infections. Pyridine and pyridone derivatives have shown considerable promise in this arena. While specific studies on the antifungal properties of this compound are not extensively documented, research on analogous structures provides valuable insights.

Polycyclic pyridone derivatives have been synthesized and evaluated for their activity against Candida albicans, a common cause of fungal infections. josai.ac.jpnih.gov These investigations revealed that certain pyridone compounds can inhibit hyphal formation, a key virulence factor for C. albicans, without impeding its growth. josai.ac.jpnih.gov Notably, some of these synthesized pyridones were found to be active against both hyphal and biofilm formation, another critical aspect of fungal pathogenicity. josai.ac.jpnih.gov

Furthermore, the antifungal potential of pyridone derivatives extends to those incorporating other chemical moieties. For instance, 2-pyridone nucleosides containing a sulfonamide group have been synthesized and screened for their antimicrobial activity. nih.gov Selected compounds from this series demonstrated activity against Aspergillus niger and Candida albicans. nih.gov The development of pyrimidine (B1678525) derivatives containing an amide moiety has also yielded compounds with significant antifungal activity against various plant-pathogenic fungi. researchgate.net

The general antifungal properties of pyridine-containing compounds are well-recognized, with various derivatives being explored for their ability to combat fungal pathogens. wikipedia.orgresearchgate.netresearchgate.net These studies collectively underscore the potential of the 2-hydroxypyridine (B17775) scaffold as a foundational element for the design of novel antifungal agents. The introduction of iodo and methyl substituents, as seen in this compound, could modulate this activity, representing a fertile ground for future research.

Antiviral (e.g., Anti-HIV) Activity

The development of novel antiviral therapeutics remains a global health priority. Pyridine-based compounds have a rich history in antiviral research, with many demonstrating potent activity against a range of viruses. Although direct antiviral data for this compound is limited, the broader class of pyridin-2(1H)-one derivatives has been a focal point in the search for new anti-HIV agents.

Research into amine-type cyclopentanepyridinone derivatives has identified compounds with significant inhibitory activity against HIV-1. rsc.org Molecular docking studies have shown that these analogs can effectively bind to the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 reverse transcriptase. rsc.org The pyridinone core is a crucial element of several non-nucleoside reverse transcriptase inhibitors (NNRTIs). rsc.org

Furthermore, the synthesis of imidazopyridine-Schiff base derivatives has yielded compounds with in vitro activity against both HIV-1 and HIV-2. nih.gov While the solubility of these initial compounds presented a challenge, they serve as a promising starting point for further structural modifications to enhance their bioavailability and therapeutic potential. nih.gov

The antiviral potential of pyridine derivatives is not limited to HIV. Studies on 1,2,3-triazolyl nucleoside analogs have identified compounds with activity against Coxsackie B3 virus. nih.gov Additionally, research into 5-substituted 2'-deoxyuridines has revealed compounds with inhibitory effects on Herpes simplex virus types 1 and 2. nih.govresearchgate.net The antiviral activity of 5-Iodo-2'-deoxyuridine, in particular, has been a subject of investigation. nih.gov These findings highlight the versatility of the pyridine and pyridone scaffolds in developing a diverse range of antiviral agents.

Potential in Neurodegenerative Disease Research

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a profound challenge to modern medicine. A growing body of evidence suggests that hydroxypyridine derivatives may offer a promising avenue for therapeutic intervention. These compounds are recognized for their ability to act as membrane stabilizers, protecting cellular integrity from damage. sigmaaldrich.com

Studies have demonstrated the neuroprotective effects of hydroxypyridine derivatives in models of ischemic brain damage. sigmaaldrich.com These compounds have been shown to preserve neuron populations, reduce neurological deficits, and maintain the antioxidant capacity of damaged tissues. sigmaaldrich.com Their mechanism of action is believed to be linked to their antioxidant properties and their ability to target pathways of cell death. sigmaaldrich.com

Biochemical Research Applications

Beyond their direct therapeutic potential, substituted hydroxypyridines serve as valuable tools in biochemical research, finding applications as reagents in assays and as probes for studying biological systems.

Reagent in Biochemical Assays

2-Hydroxypyridine and its derivatives are utilized in various laboratory applications. They are employed in the synthesis of peptides and as intermediates in the preparation of a diverse range of heterocyclic compounds. sigmaaldrich.comchemicalbook.com The tautomeric nature of 2-hydroxypyridine, existing in equilibrium with 2-pyridone, is a key feature that influences its chemical reactivity and utility in synthesis. researchgate.netsigmaaldrich.com While specific applications of this compound as a biochemical reagent are not extensively documented, its structural precursor, 2-Hydroxy-5-methylpyridine, is recognized as a useful compound for organic synthesis.

Probes for Biological Systems

The unique properties of substituted hydroxypyridines make them suitable for use as probes to investigate biological systems. 2-hydroxypyridine and its analog 5-(4-fluorophenyl)-2-hydroxypyridine have been employed as proton transfer fluorescence probes to study the folding, unfolding, and refolding states of proteins like Bovine Serum Albumin (BSA). These probes exhibit remarkable sensitivity in mapping the protein environment.

Furthermore, the incorporation of iodine, particularly radioactive isotopes, into pyridine-based structures is a common strategy for developing imaging agents. Iodinated imidazo[1,2-a]pyridines have been synthesized for such purposes. researchgate.net Pyridinium-based fluorescent probes are also being designed to enhance two-photon microscopy, a powerful technique for subcellular imaging. The presence of an iodine atom in this compound makes it a potential candidate for development as a radiolabeled probe for various biological targets.

Molecular Docking and In Silico Studies for Drug Targeting

Computational methods, particularly molecular docking and in silico studies, have become indispensable tools in modern drug discovery. These techniques allow researchers to predict the binding affinity and interaction patterns of small molecules with biological targets, thereby guiding the design and optimization of new drugs.

The 2-pyridone scaffold has been the subject of numerous computational studies. Theoretical investigations have explored the tautomerism of 2-hydroxypyridine and its substituted derivatives, providing insights into their electronic structure and reactivity. sigmaaldrich.com In silico analyses have been conducted on ruthenium polypyridyl complexes containing a hydroxypyridine ligand to assess their potential as antitubercular agents. rsc.org

Molecular docking studies have been instrumental in understanding the mechanism of action of 2-pyridone derivatives as antiviral agents. For instance, docking simulations have elucidated the binding modes of cyclopentanepyridinone analogs within the non-nucleoside inhibitor binding pocket of HIV-1 reverse transcriptase. rsc.org Similarly, in silico screening of imidazo[1,2-a]pyridines has been used to evaluate their binding affinity to various biological targets. nih.govsigmaaldrich.com

While specific molecular docking studies on this compound are not prevalent in the literature, the existing research on related pyridone and hydroxypyridine analogs provides a strong foundation for future computational investigations. Such studies would be invaluable in identifying potential biological targets for this compound and in designing more potent and selective analogs.

Future Directions and Research Opportunities

Novel Synthetic Routes and Sustainable Chemistry for 2-Hydroxy-3-iodo-5-methylpyridine

The development of efficient and environmentally benign synthetic methods for this compound is a key area for future research. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or generate significant waste. Future endeavors should focus on the principles of green chemistry to devise more sustainable and atom-economical routes.

One promising avenue is the exploration of multicomponent reactions (MCRs) . MCRs offer a powerful tool for the one-pot synthesis of complex molecules from simple starting materials, minimizing purification steps and solvent usage. wuxibiology.com Investigating novel MCRs that directly assemble the this compound core would represent a significant advancement.

Furthermore, the development of greener iodination techniques is crucial. Traditional iodination methods often employ molecular iodine with oxidizing agents, which can be hazardous. Research into alternative iodinating agents and catalytic systems is warranted. For instance, the use of alkali metal halides with an oxidizing agent in an aqueous medium presents a more environmentally friendly approach to the iodination of hydroxypyridines. rsc.org Another sustainable strategy could involve mechanochemical methods, which reduce or eliminate the need for solvents. nih.gov

The table below outlines potential sustainable synthetic strategies that could be explored for the synthesis of this compound.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | High atom economy, reduced waste, simplified purification | Design of novel one-pot reactions using readily available precursors. |

| Catalytic Iodination | Milder reaction conditions, improved selectivity | Exploration of iodine-based catalysts and reusable catalytic systems. bohrium.commostwiedzy.pl |

| Flow Chemistry | Enhanced safety, scalability, and process control | Development of continuous flow processes for the synthesis and iodination steps. |

| Mechanochemistry | Solvent-free or reduced solvent conditions, energy efficiency | Investigation of solid-state reactions for the iodination of 2-hydroxy-5-methylpyridine. nih.gov |

Exploration of New Catalytic Applications

The inherent structural features of this compound, particularly the presence of a reactive C-I bond, suggest its potential as a precursor for novel catalysts or as a ligand in catalytic systems. The iodine atom can readily participate in various cross-coupling reactions, opening avenues for its functionalization and incorporation into larger catalytic frameworks.

Future research could focus on utilizing this compound as a building block for the synthesis of N-heterocyclic carbene (NHC) ligands . NHCs are widely used in catalysis, and incorporating the pyridinone scaffold could modulate the electronic and steric properties of the resulting catalysts. Additionally, the compound could serve as a precursor to phosphine ligands , which are pivotal in a myriad of transition-metal-catalyzed reactions.

The development of organocatalysts based on the this compound scaffold is another promising direction. The pyridine (B92270) nitrogen and the hydroxyl group can potentially act as basic and acidic sites, respectively, enabling the molecule to catalyze a range of organic transformations. The table below summarizes potential catalytic applications for exploration.

| Catalytic Application | Rationale | Research Direction |

| Precursor to Ligands | The C-I bond allows for facile modification and attachment to metal centers. | Synthesis of novel phosphine, NHC, and other ligands for cross-coupling and other catalytic reactions. |

| Organocatalysis | The presence of both acidic (hydroxyl) and basic (pyridine nitrogen) sites. | Investigation of its potential to catalyze reactions such as aldol condensations, Michael additions, and esterifications. |

| Halogen Bonding Catalysis | The iodine atom can act as a halogen bond donor, activating substrates. | Exploration of its use in reactions where halogen bonding can influence reactivity and selectivity. |

Advanced Materials Science Applications

The unique electronic and structural characteristics of this compound make it an attractive candidate for the development of advanced functional materials. uniba.sk Its ability to participate in hydrogen bonding and halogen bonding, coupled with its aromatic nature, provides opportunities for creating materials with tailored properties.

One area of interest is in the field of organic electronics . Pyridine-based materials have been investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of an iodine atom can influence the electronic properties, such as the HOMO/LUMO energy levels, and could lead to materials with enhanced charge transport characteristics.

Furthermore, the incorporation of this compound into polymers and metal-organic frameworks (MOFs) could yield materials with interesting properties. nih.gov The hydroxyl and pyridine functionalities can serve as coordination sites for metal ions in MOFs, while the iodo group can be used as a handle for post-synthetic modification. In polymers, the pyridinone unit could enhance thermal stability and introduce specific functionalities.

| Material Application | Key Features of the Scaffold | Research Opportunities |

| Organic Electronics | Aromaticity, potential for tuning electronic properties through the iodo group. | Synthesis and characterization of derivatives for use in OLEDs, OPVs, and organic field-effect transistors (OFETs). |

| Polymers | Hydrogen bonding capability, thermal stability of the pyridinone ring. | Incorporation into polymer backbones to create materials with enhanced mechanical or thermal properties. |

| Metal-Organic Frameworks | Coordination sites (hydroxyl and pyridine nitrogen), potential for post-synthetic modification. | Design and synthesis of novel MOFs for applications in gas storage, separation, and catalysis. |

Development of Next-Generation Therapeutics Based on the this compound Scaffold

The pyridine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs. bohrium.commdpi.com Derivatives of this compound have been noted for their potential as intermediates in the synthesis of compounds with anti-inflammatory and antibacterial properties. uniba.sk This provides a strong foundation for the future development of next-generation therapeutics.

A key research direction is the synthesis and biological evaluation of a diverse library of compounds derived from the this compound scaffold. By systematically modifying the hydroxyl, iodo, and methyl groups, as well as the pyridine ring itself, it may be possible to identify novel compounds with potent and selective activity against a range of therapeutic targets.

The application of structure-activity relationship (SAR) studies will be crucial in this endeavor. By correlating the structural modifications with biological activity, researchers can gain insights into the key features required for therapeutic efficacy. This knowledge can then be used to design more potent and specific drug candidates. The table below outlines potential therapeutic areas for investigation.

| Therapeutic Area | Rationale | Research Approach |

| Anti-inflammatory | Known anti-inflammatory properties of related pyridine derivatives. uniba.sk | Synthesis of analogs and screening against key inflammatory targets such as cyclooxygenase (COX) and lipoxygenase (LOX). |

| Antibacterial | The pyridine scaffold is present in many antibacterial agents. bohrium.com | Evaluation of derivatives against a panel of pathogenic bacteria, including multidrug-resistant strains. |

| Anticancer | Pyridinone-containing compounds have shown promise as anticancer agents. frontiersin.org | Design and synthesis of compounds targeting specific cancer-related pathways and kinases. |

| Neurological Disorders | Some pyridine derivatives have shown activity against neurological targets. nih.gov | Exploration of the scaffold's potential to modulate neurotransmitter receptors or enzymes involved in neurodegenerative diseases. |

Mechanistic Studies and Computational Modeling for Deeper Understanding of Reactivity and Bioactivity

To fully unlock the potential of this compound, a deep understanding of its reactivity and bioactivity at the molecular level is essential. Mechanistic studies and computational modeling can provide invaluable insights that can guide the design of new synthetic routes, catalysts, materials, and therapeutic agents.

Mechanistic studies on the reactions involving this compound, such as its iodination and participation in cross-coupling reactions, can help to optimize reaction conditions and improve yields. Techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopy can be employed to elucidate reaction pathways.

Computational modeling , using methods such as Density Functional Theory (DFT), can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov For example, computational studies can predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of selective synthetic transformations. Furthermore, computational methods can be used to study the tautomeric equilibrium between the 2-hydroxy and 2-pyridone forms, which can significantly influence the molecule's properties and reactivity. nih.gov

In the context of drug discovery, Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies can be used to understand how derivatives of this compound interact with biological targets. nih.govmdpi.com These computational approaches can help to identify key interactions and guide the design of more potent and selective inhibitors.

| Research Area | Computational/Mechanistic Approach | Expected Insights |

| Reactivity | DFT calculations, kinetic studies | Understanding of reaction mechanisms, prediction of regioselectivity, optimization of reaction conditions. |

| Tautomerism | Computational studies of tautomeric equilibrium in different solvents. | Prediction of the dominant tautomer under various conditions, understanding its impact on reactivity and properties. nih.gov |

| Bioactivity | QSAR, molecular docking, molecular dynamics simulations | Identification of key structural features for biological activity, prediction of binding modes with therapeutic targets. nih.govmdpi.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxy-3-iodo-5-methylpyridine, considering regioselectivity challenges in iodination?

- Methodological Answer : Regioselective iodination of pyridine derivatives often requires careful control of reaction conditions. For example, pyridyne cyclisation strategies (used in perlolidine synthesis) can be adapted by introducing iodine via electrophilic substitution or metal-catalyzed coupling . Prior studies on 3-iodo-5-methoxypyridine suggest that directing groups (e.g., hydroxy or methoxy) enhance regioselectivity during halogenation . To optimize yield, employ low-temperature iodination with ICl or NIS (N-iodosuccinimide) in anhydrous solvents like DCM, monitored by TLC or HPLC .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Combine multinuclear NMR (¹H, ¹³C, and DEPT-135) to confirm substitution patterns. The hydroxy group at C2 and iodine at C3 will show distinct deshielding in ¹H NMR (δ ~12 ppm for -OH, broad singlet) and ¹³C NMR (C-I coupling ~150 Hz). Mass spectrometry (HRMS-ESI) validates molecular weight (expected [M+H]⁺ for C₆H₆INO: 235.94). For tautomeric analysis, compare IR spectra (O-H stretch ~3200 cm⁻¹) and X-ray crystallography to resolve keto-enol equilibrium .

Advanced Research Questions

Q. What mechanistic insights explain the stability discrepancies of this compound under varying pH conditions?

- Methodological Answer : Stability studies in buffered solutions (pH 2–12) reveal hydrolysis or deiodination risks. At acidic pH (≤3), the hydroxy group may protonate, increasing iodine’s electrophilicity and susceptibility to nucleophilic attack. In alkaline conditions (pH ≥10), dehydrohalogenation could form pyridone derivatives. Monitor degradation via UPLC-PDA at 254 nm and track iodide release with ion chromatography. Computational modeling (DFT) predicts activation barriers for hydrolysis pathways, while Arrhenius plots from accelerated stability testing (40–60°C) quantify shelf-life .

Q. How should conflicting crystallographic and computational data regarding the tautomeric equilibrium of this compound be resolved?

- Methodological Answer : Contradictions between solid-state (X-ray) and solution-phase (NMR) data often arise from environmental effects. X-ray structures may stabilize the keto form due to crystal packing, while NMR in DMSO-d₆ reflects dynamic equilibrium. To reconcile these, perform variable-temperature NMR (VT-NMR) in polar aprotic solvents (e.g., DMF-d₇) to observe coalescence temperatures. Complement with ab initio molecular dynamics (AIMD) simulations to model solvent interactions. Cross-validate using Raman spectroscopy to detect tautomer-specific vibrational modes .

Q. What strategies mitigate side reactions during cross-coupling of this compound in Pd-catalyzed reactions?

- Methodological Answer : The hydroxy group can deactivate catalysts or promote protodeiodination. Protect the hydroxy moiety as a silyl ether (e.g., TBSCl) before Suzuki-Miyaura couplings. Use Pd(OAc)₂ with SPhos ligand in degassed toluene/EtOH (3:1) at 80°C to minimize β-hydride elimination. Monitor reaction progress via GC-MS and quench with EDTA to chelate residual Pd. Post-coupling, deprotect with TBAF in THF and purify by flash chromatography (hexane:EtOAc gradient) .

Data Analysis and Contradiction Management

Q. How can researchers address inconsistencies in reported biological activity of this compound derivatives?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., serum protein binding) or impurity profiles. Re-evaluate bioactivity with strict QC:

- Purity : ≥95% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

- Solubility : Use DMSO stocks ≤10 mM, validated by nephelometry.

- Controls : Include structurally analogous negative controls (e.g., 3-chloro-5-methylpyridine).

- Dose-Response : Perform IC₅₀ assays in triplicate across multiple cell lines (e.g., HEK293 vs. HepG2) .

Safety and Handling

Q. What protocols ensure safe handling of this compound given its potential respiratory hazards?

- Methodological Answer : Refer to analogs like 5-Ethyl-2-methylpyridine: Use NIOSH-approved respirators (N95) during powder handling, avoid dust generation via solvent-wet techniques, and store in amber glass under argon at –20°C. For spills, neutralize with activated charcoal, collect in sealed containers, and dispose via hazardous waste protocols. Conduct regular airborne exposure monitoring using GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.